REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]2([CH2:16][N:17]3[CH:21]=[CH:20][N:19]=[CH:18]3)[O:15][CH2:14][CH2:13][O:12]2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]2([CH2:16][N:17]3[CH:21]=[CH:20][N:19]=[CH:18]3)[O:12][CH2:13][CH2:14][O:15]2)=[CH:5][CH:4]=1 |f:0.1,2.3.4|
|
Name
|
1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride
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Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)CCC1(OCCO1)CN1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC1(OCCO1)CN1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |